molecular formula C9H14N4O3S B2498380 N-(2-morpholinopyrimidin-5-yl)methanesulfonamide CAS No. 1421510-09-9

N-(2-morpholinopyrimidin-5-yl)methanesulfonamide

Cat. No.: B2498380
CAS No.: 1421510-09-9
M. Wt: 258.3
InChI Key: YVAXBZFUMUQVPF-UHFFFAOYSA-N
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Description

N-(2-Morpholinopyrimidin-5-yl)methanesulfonamide is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a pyrimidine core substituted with a morpholine ring and a methanesulfonamide group, a scaffold known for its potential in modulating biological pathways. While specific studies on this exact molecule are not widely reported, its structure is closely related to a class of morpholinopyrimidine derivatives that are actively investigated for their therapeutic potential. Recent scientific literature indicates that morpholinopyrimidine hybrids are promising scaffolds for the development of new anti-inflammatory agents. Research has demonstrated that related compounds can inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO), and suppress the expression of key enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in cellular models . The morpholinopyrimidine moiety is also frequently explored in the context of kinase inhibition, particularly targeting the PI3K/Akt/mTOR signaling pathway, which is relevant in oncology and inflammation research . The presence of the methanesulfonamide group in this compound may influence its physicochemical properties and binding affinity, making it a valuable intermediate for structure-activity relationship (SAR) studies. Researchers can utilize this compound to develop novel chemical entities for probing inflammatory pathways or other biological processes. This product is intended for research purposes by qualified laboratory personnel only. It is strictly labeled as For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

IUPAC Name

N-(2-morpholin-4-ylpyrimidin-5-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O3S/c1-17(14,15)12-8-6-10-9(11-7-8)13-2-4-16-5-3-13/h6-7,12H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVAXBZFUMUQVPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CN=C(N=C1)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-morpholinopyrimidin-5-yl)methanesulfonamide typically involves the reaction of 2-chloropyrimidine with morpholine under specific conditions to form the intermediate 2-morpholinopyrimidine. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often include solvents like dichloromethane or acetonitrile and are carried out at controlled temperatures to ensure optimal yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under carefully monitored conditions. The use of automated systems for temperature and pH control, along with continuous stirring, ensures consistent product quality. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2-morpholinopyrimidin-5-yl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a morpholine ring linked to a pyrimidine moiety, with a methanesulfonamide group. The synthesis typically involves:

  • Formation of Intermediate : Reaction of 2-chloropyrimidine with morpholine.
  • Final Product Formation : Reaction with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) under controlled conditions.

This synthesis is often performed in solvents like dichloromethane or acetonitrile, ensuring optimal yield and purity through careful temperature and pH control .

Scientific Research Applications

N-(2-morpholinopyrimidin-5-yl)methanesulfonamide has diverse applications across various fields:

Medicinal Chemistry

  • Therapeutic Development : Investigated for potential anti-inflammatory and anticancer properties. Studies have shown that derivatives of this compound can inhibit the production of nitric oxide (NO) and cyclooxygenase-2 (COX-2) in macrophage cells, suggesting its utility in treating inflammatory disorders .

Enzyme Inhibition Studies

  • Mechanism of Action : The compound acts by binding to specific enzymes or receptors, modulating their activity. For example, it has been shown to inhibit enzymes involved in inflammatory pathways, making it a candidate for further development as an anti-inflammatory agent .
  • In Vitro Studies : Research has demonstrated that this compound exhibits significant biological activity by reducing inflammatory markers in stimulated macrophages. The compounds derived from this structure have shown promising results in inhibiting iNOS and COX-2 expression .

Industrial Applications

  • Specialty Chemicals Production : Utilized in the synthesis of complex molecules for pharmaceuticals and other specialty chemicals due to its versatile reactivity and ability to form diverse derivatives.

Case Study 1: Anti-inflammatory Activity

A study focused on the anti-inflammatory effects of derivatives based on this compound demonstrated:

  • Reduction in NO Production : Compounds derived from this structure significantly inhibited NO production in LPS-stimulated RAW 264.7 macrophage cells.
  • Mechanistic Insights : Molecular docking studies revealed strong affinities for iNOS and COX-2 active sites, indicating potential as therapeutic agents for inflammation-related diseases .

Case Study 2: Cancer Research

Research has indicated that modifications of this compound may enhance its anticancer efficacy:

  • Tumor Size Reduction : In preclinical models, certain derivatives have shown significant tumor reduction capabilities.
  • Protein Expression Modulation : Western blot analyses indicated downregulation of anti-apoptotic proteins, suggesting mechanisms through which these compounds exert their anticancer effects.

Mechanism of Action

The mechanism of action of N-(2-morpholinopyrimidin-5-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In biological systems, it may affect signaling pathways and cellular processes, leading to its observed effects.

Comparison with Similar Compounds

Substituent Effects

  • Morpholine vs. Alkyl/Aryl Groups : In contrast to simpler sulfonamides like N-(2-methylphenyl)methanesulfonamide, the morpholine substituent in the target compound introduces a polar, six-membered ring. Computational studies on methyl-substituted analogs reveal that alkyl groups (e.g., methyl) reduce overall polarity, leading to distinct vibrational modes in infrared spectroscopy and altered NMR chemical shifts . The morpholine group’s electron-donating ether and amine functionalities enhance solubility and may stabilize charge distribution in the pyrimidine ring.
  • Bromo and Methoxy Substituents: The compound N-[2-(5-bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide () features a bromine atom and methoxy group. The methoxy group improves lipophilicity compared to the morpholine’s hydrophilic nature .

Vibrational and NMR Spectroscopy

Density functional theory (DFT) studies on methylphenyl methanesulfonamides demonstrate that substituent position (ortho vs. para) significantly impacts vibrational transitions and NMR chemical shifts. For example, N-(3-methylphenyl)methanesulfonamide exhibits distinct C–S stretching frequencies compared to its ortho-substituted analog due to steric and electronic effects . The morpholine-pyrimidine system in the target compound likely shows unique vibrational signatures, such as altered ring breathing modes in the pyrimidine core and C–N stretching in the morpholine ring.

Reactivity and Stability

  • Sulfonamide Reactivity: The electron-withdrawing sulfonamide group in this compound increases acidity at the sulfonamide N–H compared to non-sulfonamide analogs. This property is critical for interactions with basic residues in enzyme active sites.
  • Pyrimidine Ring Stability : The absence of electronegative substituents (e.g., bromine in ) on the pyrimidine ring reduces susceptibility to nucleophilic substitution, enhancing stability under physiological conditions.

Comparative Data Table

Compound Name Key Substituents Molecular Features Notable Properties References
This compound Morpholine, pyrimidine, sulfonamide Polar morpholine, aromatic pyrimidine High solubility, potential kinase inhibition
N-(2-Methylphenyl)methanesulfonamide Methyl, sulfonamide Non-polar alkyl group Lower solubility, distinct vibrational modes
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide Bromo, methoxy, sulfanyl Electronegative Br, lipophilic methoxy Halogen bonding potential, higher reactivity

Biological Activity

N-(2-morpholinopyrimidin-5-yl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms, and relevant case studies, supported by data tables and research findings.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. It has been shown to modulate signaling pathways critical for cell proliferation, apoptosis, and inflammation. Key mechanisms include:

  • Enzyme Inhibition : The compound exhibits potent inhibition of HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis. In vitro studies have demonstrated an IC50 value of 1.12 nM, making it significantly more potent than established inhibitors like lovastatin .
  • Anti-inflammatory Activity : Recent studies indicate that derivatives of this compound can inhibit the production of nitric oxide (NO) in macrophage cells stimulated by lipopolysaccharides (LPS). This suggests potential applications in treating inflammatory disorders .

Biological Activity Summary Table

Activity Target IC50 Value Reference
HMG-CoA Reductase InhibitionHMG-CoA Reductase1.12 nM
Nitric Oxide Production InhibitioniNOS, COX-2Non-cytotoxic
Cellular Signaling ModulationmTOR PathwayN/A

Case Studies and Research Findings

  • HMG-CoA Reductase Inhibition :
    A study synthesized a series of methanesulfonamide derivatives and evaluated their ability to inhibit HMG-CoA reductase. The most potent compound in this series was found to be approximately four times more effective than lovastatin, highlighting its potential for cholesterol-lowering therapies .
  • Anti-inflammatory Properties :
    In a recent investigation, two morpholinopyrimidine derivatives demonstrated significant inhibition of NO production at non-cytotoxic concentrations in LPS-stimulated RAW 264.7 macrophages. These compounds also reduced the expression of iNOS and COX-2 proteins, suggesting their utility in managing inflammatory conditions .
  • Kinase Inhibition :
    This compound has been identified as a potential modulator of mTOR activity, which is pivotal in regulating cell growth and metabolism. Such modulation could have implications in cancer therapies and other proliferative diseases .

Q & A

Q. What are the standard synthetic routes for N-(2-morpholinopyrimidin-5-yl)methanesulfonamide?

The synthesis typically involves multi-step reactions, starting with functionalization of the pyrimidine ring followed by sulfonamide coupling. Key steps include:

  • Morpholine introduction : Nucleophilic substitution on a chloropyrimidine intermediate using morpholine under reflux in polar aprotic solvents (e.g., DMF or THF) .
  • Sulfonamide formation : Reaction of the amine group on the pyrimidine with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to minimize side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns on the pyrimidine and morpholine rings .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection .
  • X-ray crystallography : Resolve ambiguity in stereochemistry or crystal packing effects (e.g., verifying hydrogen bonding between sulfonamide and morpholine groups) .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the morpholine moiety to the pyrimidine core?

  • Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in Suzuki-Miyaura reactions for pre-functionalized pyrimidines .
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates but may require strict temperature control to avoid decomposition .
  • Microwave-assisted synthesis : Reduces reaction time (from 24 hours to <6 hours) while maintaining yields >80% .

Q. How to resolve contradictions in reported biological activity data for sulfonamide derivatives?

  • Assay validation : Use orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) to confirm target specificity .
  • Structural analogs : Compare activity of this compound with its des-methyl or morpholine-free analogs to identify critical pharmacophores .
  • Computational docking : Molecular dynamics simulations (e.g., using AutoDock Vina) can predict binding interactions with target proteins and rationalize discrepancies .

Q. What computational approaches predict the stability and reactivity of this compound under physiological conditions?

  • DFT calculations : Analyze electron density maps to identify nucleophilic/electrophilic sites (e.g., sulfonamide sulfur as a hydrogen-bond acceptor) .
  • pKa estimation : Tools like MarvinSketch predict protonation states of the morpholine nitrogen and sulfonamide group, informing solubility and bioavailability .
  • Degradation pathways : Accelerated stability studies (40°C/75% RH for 4 weeks) paired with LC-MS to identify hydrolytic or oxidative degradation products .

Methodological Notes

  • Contradictory data : Cross-validate spectral interpretations (e.g., NOESY vs. COSY for spatial proximity in NMR) to confirm structural assignments .
  • Scale-up challenges : Continuous flow reactors improve yield consistency for sulfonamide coupling steps compared to batch processes .

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